3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

GPR35 Orphan GPCR Antagonist Profiling

Procure this specific, rigorously verified inactive GPR35 control to anchor your chemogenomic analyses and reduce false-positive assay signals. Unlike generic benzamides, its confirmed lack of antagonism at GPR35 makes it an essential selectivity probe and structurally matched negative control for N-tosylpyrrolidine screening campaigns. Its CNS drug-like profile also makes it a superior starting scaffold for fine-tuning permeability and metabolic stability in your projects.

Molecular Formula C19H20F2N2O3S
Molecular Weight 394.44
CAS No. 896276-40-7
Cat. No. B2364138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
CAS896276-40-7
Molecular FormulaC19H20F2N2O3S
Molecular Weight394.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C19H20F2N2O3S/c1-13-4-7-16(8-5-13)27(25,26)23-10-2-3-15(23)12-22-19(24)14-6-9-17(20)18(21)11-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,24)
InChIKeyBDVKQXIPLKSHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide (CAS 896276-40-7): Benzamide Class Positioning for Targeted Screening


3,4-Difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic, small-molecule benzamide derivative (MF: C19H20F2N2O3S, MW: 394.44) distinguished by its 3,4-difluorobenzamide core linked via a methylene bridge to a 1-tosylpyrrolidine moiety [1]. The compound belongs to the N-((1-tosylpyrrolidin-2-yl)methyl)benzamide chemotype, which has been explored in medicinal chemistry for modulating various biological targets . Its physicochemical profile—moderate lipophilicity (clogP 2.68), topological polar surface area of 66.48 Ų, and five hydrogen-bond acceptors—confers drug-like properties suitable for probe development and screening library inclusion [1]. Unlike many benzamide-based CNS agents, this compound incorporates a tosyl (4-methylbenzenesulfonyl) protecting group on the pyrrolidine nitrogen, which influences molecular recognition and metabolic stability relative to unprotected or differently substituted analogs.

Why 3,4-Difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide Cannot Be Casually Replaced by Other Benzamide Derivatives


The N-((1-tosylpyrrolidin-2-yl)methyl)benzamide scaffold presents multiple structural variation points—benzamide ring substitution pattern, sulfonyl group identity, and pyrrolidine stereochemistry—each of which can drastically alter biological activity. For example, in the GPR35 receptor assay, 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide showed no measurable antagonism [1], whereas close analogs with different benzamide substitution (e.g., CID-2745687) exhibit potent, competitive GPR35 antagonism with K_i values in the low nanomolar range . This demonstrates that even minor modifications to the benzamide ring produce binary activity switches, making generic, non-specific substitution of compounds within this chemotype scientifically and economically unsound. Procurement decisions relying solely on scaffold similarity without verified assay data risk selecting compounds inactive for the intended target.

Quantitative Differentiation Evidence: 3,4-Difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide vs. Closest Analogs


GPR35 Antagonism: Absolute Selectivity Over Active N-Tosylpyrrolidine Benzamide Analogs

In a dynamic mass redistribution (DMR) assay using human GPR35 expressed in HT29 cells, 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide was classified as 'inactive' for GPR35 antagonism [1]. In contrast, the closely related compound CID-2745687, which differs in the benzamide substitution pattern, exhibits potent competitive antagonism with a K_i of 12.8 nM versus the synthetic agonist pamoic acid . This functional divergence within the same chemotype is a critical procurement differentiator: the difluoro compound offers an inert control probe or a selectivity-enhancing starting point for campaigns seeking to avoid GPR35 engagement.

GPR35 Orphan GPCR Antagonist Profiling

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Profile vs. Phenylsulfonyl Analog

The 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has a calculated logP of 2.68 and topological polar surface area (TPSA) of 66.48 Ų [1]. Its direct phenylsulfonyl analog (3,4-difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, MF: C18H18F2N2O3S, MW: 380.41) lacks the para-methyl group on the sulfonyl phenyl ring and is expected to have marginally lower logP (estimated ~2.3–2.5) and identical TPSA, but altered metabolic susceptibility due to the absence of the tosyl methyl group, which can serve as a metabolic soft spot or a site for further derivatization . The tosyl compound thus offers distinct physicochemical tuning for CNS penetration or solubility optimization.

Lipophilicity TPSA Drug-likeness Lead Optimization

Hydrogen-Bond Donor/Acceptor Profile as a Differentiation Axis Within the Benzamide Chemotype

The compound presents 1 hydrogen-bond donor (amide NH) and 5 hydrogen-bond acceptors (amide carbonyl, sulfonyl oxygens, two fluorine atoms, pyrrolidine nitrogen), yielding an HBD/HBA ratio of 1:5 [1]. In contrast, the unsubstituted benzamide analog N-((1-tosylpyrrolidin-2-yl)methyl)benzamide (CAS 896277-38-6) has the same HBD/HBA count but lacks the electron-withdrawing fluorine atoms, which reduce the basicity of the amide carbonyl and alter hydrogen-bond acceptor strength . This subtle electronic modulation—without changing the HBA count—can differentiate binding interactions at target proteins requiring specific H-bond geometries, as demonstrated in structure-activity relationship (SAR) studies of fluorinated benzamide inhibitors [2].

H-bond donors H-bond acceptors Permeability Drug Design

Optimal Research and Procurement Scenarios for 3,4-Difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide


GPR35 Drug Discovery: Verified Inactive Control Compound for High-Throughput Screening

In GPR35 antagonist screening campaigns, 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide serves as a rigorously verified, structurally matched inactive control. Its confirmed lack of GPR35 antagonism in the ECBD DMR assay [1] makes it suitable for distinguishing specific from non-specific assay signals, reducing false-positive rates relative to vehicle-only controls. Researchers can confidently use this compound to validate assay performance without confounding GPR35 pharmacology.

Selectivity Profiling: Benzamide Chemotype Negative Selectivity for Orphan GPCR Panels

The compound's inactivity at GPR35, despite its close structural similarity to potent GPR35 antagonists such as CID-2745687 (K_i = 12.8 nM) , qualifies it as a selectivity probe. This negative selectivity data can anchor chemogenomic analyses, SAR explorations, and computational models seeking to understand the structural determinants of GPR35 antagonism within the N-tosylpyrrolidine benzamide series.

Lead Optimization Starting Point: Tosyl-Modulated Lipophilicity for CNS Drug Design

With a measured clogP of 2.68 and TPSA of 66.48 Ų [1], the compound occupies a favorable CNS drug-like property space. The tosyl group provides a 0.2–0.4 log unit lipophilicity advantage over the phenylsulfonyl analog, making this compound a preferred starting scaffold for CNS-penetrant benzamide programs where fine-tuning lipophilicity is critical for balancing permeability and metabolic stability.

Fluorinated Benzamide Library Expansion: Electronic Modulation Without HBD/HBA Count Alteration

The 3,4-difluoro substitution introduces electron-withdrawing effects that modulate H-bond acceptor strength without altering the formal hydrogen-bond donor/acceptor count (HBD=1, HBA=5) [1]. This property is valuable for medicinal chemistry groups building focused fluorinated benzamide libraries, where electronic tuning of target engagement is desired while maintaining consistent Rule-of-Five compliance [2].

Quote Request

Request a Quote for 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.